

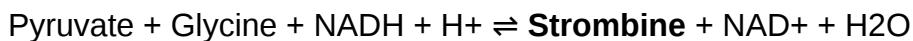
Strombine Dehydrogenase in *Mytilus edulis*: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Strombine</i>
Cat. No.:	B152461

[Get Quote](#)


For Immediate Release

This technical guide provides an in-depth overview of the discovery and characteristics of **strombine** dehydrogenase (SDH), a key enzyme in the anaerobic metabolism of the blue mussel, *Mytilus edulis*. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of marine invertebrates and potential enzymatic targets.

Introduction: Discovery and Physiological Role

Strombine dehydrogenase (EC 1.5.1.22) was first identified and described in the mussel *Mytilus edulis* in a seminal 1981 study by P.R. Dando. This enzyme is a member of the opine dehydrogenase family, which plays a crucial role in maintaining redox balance in marine invertebrates during periods of hypoxia or anoxia (functional anaerobiosis)[1].

Under anaerobic conditions, such as those experienced during tidal exposure, glycolysis would be inhibited due to the accumulation of NADH. **Strombine** dehydrogenase, along with other opine dehydrogenases, catalyzes the reductive condensation of pyruvate with an amino acid (in this case, glycine) to form an opine (**strombine**), thereby regenerating NAD+ and allowing for the continued production of ATP through glycolysis[2][3]. The overall reaction is as follows:

This pathway is analogous to lactate fermentation in vertebrates but avoids the significant drop in intracellular pH associated with lactate accumulation[2]. In *Mytilus edulis*, four distinct pyruvate-acting dehydrogenases have been identified: lactate dehydrogenase (LDH), octopine dehydrogenase (ODH), alanopine dehydrogenase (ADH), and **strombine** dehydrogenase (SDH)[4].

Quantitative Data

While the original 1981 study on *Mytilus edulis* is not readily available in the public domain, this section presents representative quantitative data from a detailed study on **strombine** dehydrogenase purified from the foot muscle of another bivalve, the hard clam (*Meretrix lusoria*)[5]. This data provides valuable insight into the expected biochemical and kinetic properties of the enzyme.

Property	Value(s)	Source
Molecular Weight	~46,000 Da	[5]
Structure	Monomeric	[5]
Isoelectric Point (pI)	6.83 and 6.88 (two isoenzymes)	[5]
Optimal pH	7.4 - 7.6	[5]
Optimal Temperature	45 - 46 °C	[5]
Preferred Substrates	L-alanine, glycine, and pyruvate	[5]

Experimental Protocols

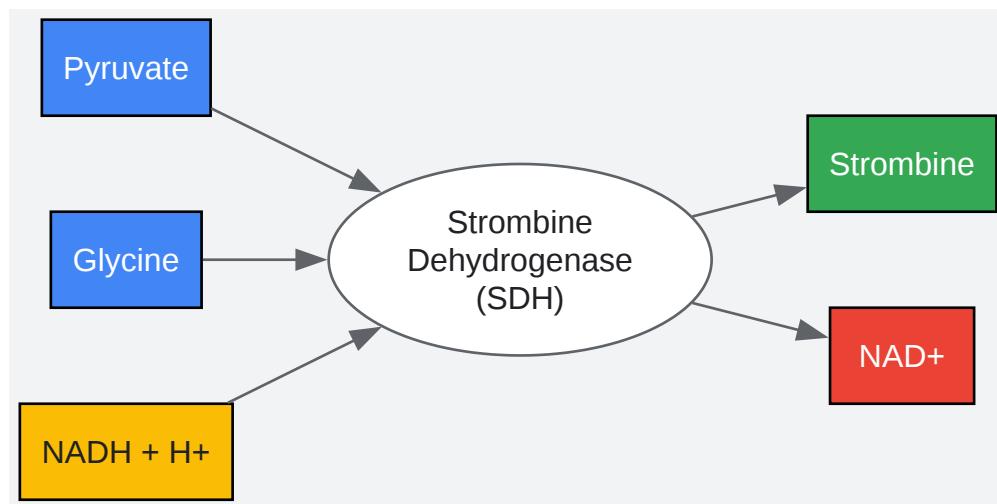
The following is a representative methodology for the purification and characterization of **strombine** dehydrogenase, based on the successful protocol developed for the enzyme from *Meretrix lusoria*[5].

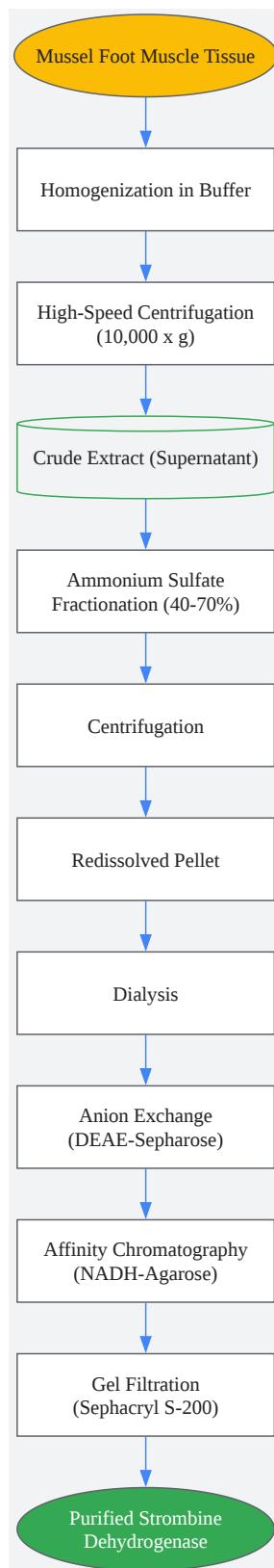
Enzyme Extraction and Purification

- **Tissue Homogenization:** Foot muscle tissue is excised and homogenized in a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM β -mercaptoethanol) to create a crude extract.
- **Centrifugation:** The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cellular debris. The resulting supernatant contains the soluble enzyme.
- **Ammonium Sulfate Fractionation:** The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction that precipitates between 40% and 70% saturation is collected by centrifugation and redissolved in a minimal amount of buffer.
- **Dialysis:** The redissolved protein fraction is dialyzed extensively against the homogenization buffer to remove excess ammonium sulfate.
- **Chromatography:** The dialyzed sample is then subjected to a series of column chromatography steps to achieve purification. A typical sequence would be:
 - **Anion Exchange Chromatography:** The sample is loaded onto a DEAE-Sepharose column and eluted with a linear gradient of NaCl. Fractions are assayed for **strombine** dehydrogenase activity.
 - **Affinity Chromatography:** Active fractions are pooled and applied to an NADH-Agarose affinity column. The enzyme is eluted with a high concentration of NADH or a salt gradient.
 - **Gel Filtration Chromatography:** The final purification step involves size-exclusion chromatography on a column such as Sephadryl S-200 to separate the enzyme from any remaining protein contaminants.

Enzyme Activity Assay

Strombine dehydrogenase activity is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The assay mixture typically contains:


- Tris-HCl buffer (pH 7.5)
- Pyruvate


- Glycine
- NADH
- The enzyme sample

The reaction is initiated by the addition of the enzyme, and the rate of change in absorbance is recorded. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 μ mol of NADH per minute under the specified conditions.

Visualizations

Biochemical Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Opine dehydrogenases in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plmsea.ac.uk [plmsea.ac.uk]
- 5. Purification and kinetic characteristics of strombine dehydrogenase from the foot muscle of the hard clam (Meretrix lusoria) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Strombine Dehydrogenase in *Mytilus edulis*: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152461#discovery-of-strombine-dehydrogenase-in-mytilus-edulis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com